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Compound of Interest

Compound Name: 4-Methylcinnamic Acid

Cat. No.: B153656

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
4-Methylcinnamic acid, a compound of interest in various research and development fields.
This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, complete with detailed experimental protocols and data interpretation.

Chemical Structure and Properties
o |[UPAC Name: (2E)-3-(4-methylphenyl)prop-2-enoic acid

Synonyms:p-Methylcinnamic acid, trans-4-Methylcinnamic acid

CAS Number: 1866-39-3

Molecular Formula: C1o0H1002

Molecular Weight: 162.19 g/mol

Spectroscopic Data

The following sections present the key spectroscopic data for 4-Methylcinnamic acid in a
structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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2.1.1. *H NMR (Proton NMR) Data

e Solvent: DMSO-ds

e Frequency: 300 MHz

. . Coupling
Chemical Shift L ] .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
12.30 Singlet - 1H -COOH
Ar-H (ortho to
7.57 Doublet 8.1 2H ) ]
acrylic acid)
7.55 Doublet 16.2 1H =CH-COOH
Ar-H (meta to
7.22 Doublet 8.1 2H o
acrylic acid)
6.45 Doublet 16.2 1H Ar-CH=
2.32 Singlet - 3H -CHs

2.1.2. 3C NMR (Carbon NMR) Data

e Solvent: DMSO-de

e Frequency: 75 MHz

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (8) ppm Assighment

167.81 C=0

144.02 =CH-COOH

140.20 Ar-C-CHs

131.61 Ar-C-CH=

129.58 Ar-CH (meta to acrylic acid)
128.22 Ar-CH (ortho to acrylic acid)
118.18 Ar-CH=

21.05 -CHs

Infrared (IR) Spectroscopy

e Technique: Attenuated Total Reflectance (ATR)

Wavenumber (cm~?)

Intensity

Assignment

O-H stretch (Carboxylic acid,

3100-2500 Broad, Strong
H-bonded)
C=0 stretch (Carboxylic acid
1685 Strong )
dimer)
1625 Medium C=C stretch (Alkenyl)
1515 Medium C=C stretch (Aromatic)
1420 Medium C-O-H in-plane bend
1300 Medium C-O stretch
980 Strong =C-H out-of-plane bend (trans)
C-H out-of-plane bend (p-
820 Strong

disubstituted ring)
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Mass Spectrometry (MS)

« lonization Method: Electron lonization (EI)

miz Relative Intensity (%) Proposed Fragment
162 100 [M]* (Molecular lon)
147 60 [M - CHs]*

117 85 [M - COOH]*

91 45 [C7H7]* (Tropylium ion)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined

below.

NMR Spectroscopy Protocol

o Sample Preparation: Approximately 10-20 mg of 4-Methylcinnamic acid is dissolved in 0.7

mL of deuterated dimethyl sulfoxide (DMSO-de). The solution is transferred to a 5 mm NMR

tube.

e Instrument: A 300 MHz NMR spectrometer.

e 'H NMR Acquisition:

o A standard one-pulse sequence is used.

o The spectral width is set to 15 ppm.

o Arelaxation delay of 2 seconds is applied between scans.

o Atotal of 16 scans are acquired for a good signal-to-noise ratio.

e 13C NMR Acquisition:

o A proton-decoupled pulse sequence is utilized.
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o The spectral width is set to 220 ppm.
o Arelaxation delay of 5 seconds is used.

o Approximately 1024 scans are accumulated to achieve adequate signal intensity.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent
peak of DMSO-ds (6 2.50 ppm for *H and & 39.52 ppm for 13C).

ATR-FTIR Spectroscopy Protocol

Sample Preparation: A small amount of solid 4-Methylcinnamic acid powder is placed
directly onto the diamond crystal of the ATR accessory.

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-
reflection ATR accessory.

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded
to subtract atmospheric and instrument-related absorptions.

Sample Spectrum Acquisition:
o The anvil is lowered to ensure firm contact between the sample and the ATR crystal.
o The spectrum is recorded in the range of 4000-400 cm~1.

o Atotal of 32 scans are co-added at a resolution of 4 cm~1 to improve the signal-to-noise
ratio.

Data Processing: The sample spectrum is automatically ratioed against the background
spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

Sample Preparation (Derivatization): To increase volatility, the carboxylic acid group is often
derivatized. A common method is silylation:
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o Approximately 1 mg of 4-Methylcinnamic acid is dissolved in 100 pL of a suitable solvent
(e.g., pyridine).

o 100 pL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) is
added.

o The mixture is heated at 60-70°C for 30 minutes to ensure complete derivatization.

e Instrument: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron
lonization (EI) source.

e GC Conditions:

[e]

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 pm).

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

(¢]

[¢]

Injection: 1 L of the derivatized sample is injected in split mode.

[¢]

Oven Temperature Program: Initial temperature of 100°C, held for 2 minutes, then ramped
to 280°C at 15°C/min, and held for 5 minutes.

» MS Conditions:
o lonization Energy: 70 eV.
o Mass Range: m/z 40-500.
o Scan Mode: Full scan.

o Data Analysis: The resulting total ion chromatogram (TIC) and the mass spectrum of the
peak corresponding to the derivatized 4-Methylcinnamic acid are analyzed. The
fragmentation pattern is interpreted to confirm the structure.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound such as 4-Methylcinnamic acid.
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General Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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